molecular formula C9H6IN B173137 8-Iodoquinoline CAS No. 1006-47-9

8-Iodoquinoline

Cat. No.: B173137
CAS No.: 1006-47-9
M. Wt: 255.05 g/mol
InChI Key: OBEGSKDGFBFMFJ-UHFFFAOYSA-N
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Description

8-Iodoquinoline is a heterocyclic aromatic compound characterized by the presence of an iodine atom attached to the quinoline ring. The chemical formula for this compound is C9H6IN.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodoquinoline can be achieved through several methods. One common approach involves the iodination of quinoline. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom at the 8-position of the quinoline ring. The reaction is carried out under controlled conditions to ensure the selective iodination of the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions: 8-Iodoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in this compound can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.

    Reduction Reactions: The reduction of this compound can lead to the formation of 8-aminoquinoline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Organometallic reagents (e.g., Grignard reagents), halogenating agents (e.g., bromine, chlorine).

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products:

Comparison with Similar Compounds

8-Iodoquinoline can be compared with other quinoline derivatives such as:

Uniqueness: this compound is unique due to the presence of the iodine atom at the 8-position, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

8-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6IN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEGSKDGFBFMFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590477
Record name 8-Iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006-47-9
Record name 8-Iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-iodoquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is unique about the coordination behavior of 8-Iodoquinoline compared to other quinoline derivatives?

A1: Unlike many quinoline derivatives that coordinate to metals solely through the nitrogen atom, this compound exhibits bidentate behavior. This means it can bind to metal ions through both the nitrogen atom and the iodine atom. This unique characteristic has been observed in reactions with various metal salts, including those of copper, silver, palladium, and mercury. [] This dual coordination mode can potentially lead to the formation of complexes with distinct geometries and properties compared to those formed by monodentate ligands.

Q2: How does the structure of this compound influence its interactions with water molecules?

A2: In its protonated form, 8-Iodoquinolinium, the molecule exhibits a planar structure. This planar structure allows for efficient packing of the molecules via π-π stacking interactions. Additionally, the protonated nitrogen atom acts as a hydrogen bond donor, interacting with water molecules. These water molecules further interact with chloride ions, forming hydrogen-bonded chains that extend along a specific crystallographic axis. [] This intricate network of interactions highlights the role of both molecular structure and intermolecular forces in determining the solid-state arrangement of this compound.

Q3: Has this compound been explored for its potential in organometallic chemistry?

A3: Yes, this compound serves as a precursor for synthesizing 8-(dimesitylboryl)quinoline, an intriguing molecule in organometallic chemistry. [] This derivative, containing both a Lewis acidic boron center and a Lewis basic nitrogen, displays ambiphilic behavior. This property makes it capable of activating small molecules like water, leading to unique reactivity patterns. Additionally, it can coordinate to transition metals like copper, silver, and palladium, forming complexes with diverse structures and potential applications in catalysis.

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